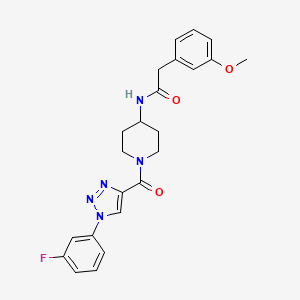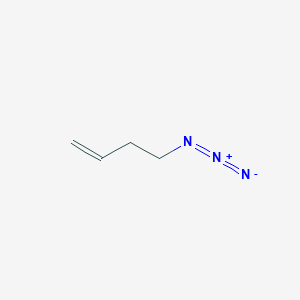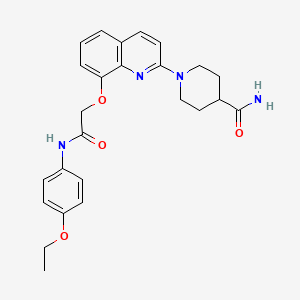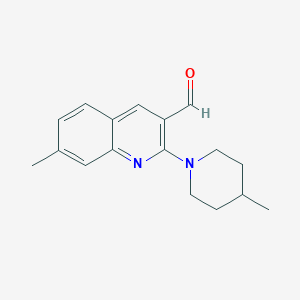
2,6-二氯-3-甲氧基苯胺
描述
2,6-Dichloro-3-methoxyaniline is a chemical compound with the molecular formula C7H7Cl2NO. It is used as a reactant in the preparation of dual inhibitors of CK2 and Pim kinases with antiproliferative activity against cancer cells .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-methoxyaniline is characterized by the presence of two chlorine atoms, one methoxy group, and one amine group attached to a benzene ring . The InChI code for this compound is 1S/C7H7Cl2NO/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-3-methoxyaniline include a molecular weight of 192.04, a predicted density of 1.375±0.06 g/cm3, and a predicted boiling point of 269.7±35.0 °C .科学研究应用
聚合和聚合物表征
2,6-二氯-3-甲氧基苯胺在聚合物科学领域有应用。研究已经探索了类似化合物如3-甲氧基苯胺的水相聚合,使用不同的氧化剂。聚合过程、其速率以及所得聚合物的分子量一直备受关注,研究重点在于盐酸浓度、反应温度和氧化剂浓度等因素。这些聚合物的电导率和介电性质也是研究的课题(Sayyah, El-Salam, & Bahgat, 2002)。
环境影响和土壤代谢
已经对土壤中类似化合物的代谢进行了研究,比如3-氯-4-甲氧基苯胺。这些化合物在土壤中的降解,可能通过自由基机制,是一个重要的研究领域,特别是涉及环境污染和除草剂降解(Briggs & Ogilvie, 1971)。
合成和化学转化
已经探索了甲氧基苯胺的各种衍生物的合成,包括2-甲氧基苯胺和3,5-二氯苯胺。这一领域的研究重点在于生产氨基苯磺酸和其他衍生物的方法,考察反应条件、产率和产物表征等方面(Kapoor, Kapoor, & Singh, 2010)。
废水处理和毒性减少
已经进行了处理含有甲氧基苯胺等化合物的废水的方法研究。已经评估了类似Fenton氧化过程的有效性,用于降解甲氧基苯胺并减少其毒性和致癌性,这对于保护水生生物和公共健康至关重要(Chaturvedi & Katoch, 2020)。
电学和电致变色性能
已经研究了从甲氧基苯胺化合物衍生的聚合物,如聚(邻-甲氧基苯胺)的电学、电致变色和光电化学性能。这些研究涉及光学对比度、光电流产生以及不同酸掺杂的影响等方面,这对于电子和材料科学领域的潜在应用具有相关性(Gazotti, Faez, & Paoli, 1996)。
安全和危害
2,6-Dichloro-3-methoxyaniline is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
属性
IUPAC Name |
2,6-dichloro-3-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBRTRWRXXIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methoxyaniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)
![3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2446147.png)
![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)


![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)


![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)
